4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine
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Overview
Description
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine is an organic compound with the molecular formula C18H29NO. It is a cyclohexane derivative with a tert-butyl group and a methoxyphenylmethyl group attached to the nitrogen atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Attachment of the methoxyphenylmethyl group: This step involves the reaction of the cyclohexane derivative with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine
- 4-tert-butyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine
- 4-tert-butyl-N-[(3-methoxyphenyl)methyl]cyclohexan-1-amine
Uniqueness
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)15-9-11-16(12-10-15)19-13-14-7-5-6-8-17(14)20-4/h5-8,15-16,19H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPXFJRFFEEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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